molecular formula C17H21N3O3 B6915147 N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6915147
M. Wt: 315.37 g/mol
InChI Key: ICOIUFORBWVVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide is a complex organic compound with a unique structure that combines a quinoline moiety with a morpholine ring and an acetamide group

Properties

IUPAC Name

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12(21)18-9-15-11-20(6-7-23-15)10-14-8-13-4-2-3-5-16(13)19-17(14)22/h2-5,8,15H,6-7,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOIUFORBWVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the morpholine ring and finally the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. The morpholine ring may enhance the compound’s solubility and bioavailability, while the acetamide group can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core structure.

    Morpholine derivatives: Compounds such as morpholine itself and its various substituted forms.

    Acetamide derivatives: Compounds like acetamide and N-substituted acetamides.

Uniqueness

N-[[4-[(2-oxo-1H-quinolin-3-yl)methyl]morpholin-2-yl]methyl]acetamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.